molecular formula C14H8Cl2N2 B2430689 2,4-Dichloro-6-phenylquinazoline CAS No. 192218-19-2

2,4-Dichloro-6-phenylquinazoline

Cat. No.: B2430689
CAS No.: 192218-19-2
M. Wt: 275.13
InChI Key: GBGYTTAUYMMLAW-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-phenylquinazoline is a type of quinazoline, a class of organic compounds that are bicyclic, containing a benzene ring fused to a pyrimidine ring . Quinazolines have been the subject of considerable interest due to their wide range of biological activities .


Synthesis Analysis

The synthesis of quinazoline derivatives has attracted significant attention due to their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives . For instance, new phthalonitrile derivatives formed from reactions of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) were considered as the key intermediates for the synthesis of new phthalocyanines .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of two chlorine atoms, a phenyl group, and a quinazoline core . The InChI code for this compound is 1S/C14H8Cl2N2/c15-10-6-7-12-11 (8-10)13 (18-14 (16)17-12)9-4-2-1-3-5-9/h1-8H .

Scientific Research Applications

Synthesis Methodologies

  • A study by Rachakonda et al. (2012) described the metal-free synthesis of various 2-phenylquinazoline derivatives, highlighting a versatile approach for creating these compounds (Rachakonda, Pratap, & Rao, 2012).
  • Zhang et al. (2010) developed a facile method for synthesizing 2-phenylquinazolines via a tandem reaction following sp(3) C-H functionalization, providing a novel approach for their preparation (Zhang, Zhu, Yu, Wan, & Wang, 2010).

Biological Activities

  • Kubicová et al. (2003) synthesized 2,2-dimethyl-3-phenyl-1,2-dihydroquinazoline-4(3H)-thiones and found some compounds, particularly the 6-chloro substituted ones, to possess significant antimycobacterial and photosynthesis-inhibiting activities (Kubicová, Šustr, Kráľová, Chobot, Vytlačilová, Jahodář, Vuorela, Macháček, & Kaustová, 2003).
  • Debnath and Manjunath (2011) reported on the synthesis of various substituted quinazolinone derivatives and their evaluation for antibacterial, anthelmintic, analgesic, and anti-inflammatory activities (Debnath & Manjunath, 2011).

Material Sciences

Future Directions

The future research directions for 2,4-Dichloro-6-phenylquinazoline could involve further exploration of its synthesis, chemical transformations, and potential biological activities. This could help in the design and synthesis of new derivatives or analogues to treat various diseases .

Biochemical Analysis

Biochemical Properties

2,4-Dichloro-6-phenylquinazoline, like other quinazoline derivatives, has been found to interact with various enzymes, proteins, and other biomolecules . These interactions can lead to a wide range of biological activities, including anticancer, antihypertensive, antimicrobial, antifungal, antibacterial, analgesic, anti-inflammatory, antituberculosis, and antimalarial activity .

Cellular Effects

The cellular effects of this compound are largely dependent on the specific biochemical reactions it participates in. For instance, quinazolinone derivatives have been found to manipulate mutant p53 proteins and their corresponding cellular response in p53 mutant cancer cells . This can have a significant impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and can involve a variety of interactions at the molecular level. These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action can vary depending on the specific biochemical reactions and cellular processes involved.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This can include changes in the product’s stability, degradation, and long-term effects on cellular function . Specific information on the temporal effects of this compound in in vitro or in vivo studies is currently limited.

Properties

IUPAC Name

2,4-dichloro-6-phenylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2/c15-13-11-8-10(9-4-2-1-3-5-9)6-7-12(11)17-14(16)18-13/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGYTTAUYMMLAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)N=C(N=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192218-19-2
Record name 2,4-dichloro-6-phenylquinazoline
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